molecular formula C7H10F2O2 B1465172 3,3-Difluorocyclohexanecarboxylic acid CAS No. 849669-20-1

3,3-Difluorocyclohexanecarboxylic acid

Cat. No. B1465172
M. Wt: 164.15 g/mol
InChI Key: GSVZSOJKYXYXAX-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexanecarboxylic acid is a chemical compound with the CAS Number: 849669-20-1 and Linear Formula: C7H10F2O2 . It is widely used as a starting material to develop potential drugs.


Molecular Structure Analysis

The molecular structure of 3,3-Difluorocyclohexanecarboxylic acid consists of a six-membered ring with two fluorine atoms attached to the third carbon atom . The InChI Code is 1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) and the InChI key is GSVZSOJKYXYXAX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,3-Difluorocyclohexanecarboxylic acid is a white crystalline solid with a melting point of 89-92°C. The compound has a molecular weight of 164.15 g/mol with the molecular formula C7H10F2O2 .

Scientific Research Applications

Fluorinated Analogue for Drug Discovery

1-Amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, holds potential in drug discovery. This compound, synthesized from commercially available materials, offers insights into the influence of fluorine atoms on conformation, lipophilicity, acidity, and fluorescent properties, suggesting varied practical applications (Mykhailiuk et al., 2013).

Organic Synthesis

3,3-Difluorocyclohexanecarboxylic acid derivatives, specifically acyl fluorides, are synthesized using CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene). This method efficiently transforms various carboxylic acids into corresponding acyl fluorides, demonstrating its utility in organic synthesis (Wang et al., 2021).

Material Synthesis

In material science, the synthesis of MIL-101(Cr), a prototypical Metal-Organic Framework (MOF), uses carboxylic acids as modulators to enhance product properties. Studies on using various acid modulators, including strong inorganic and weak carboxylic acids, have led to significant improvements in yield and surface area of the products (Zhao et al., 2015).

Biotransformation Research

The biotransformation of fluorotelomer alcohol by the fungus Phanerochaete chrysosporium demonstrates potential environmental applications. This study shows how the fungus can transform fluorotelomer alcohol into more degradable polyfluoroalkylcarboxylic acids, indicating potential bioremediation strategies for environments contaminated with fluoroalkyl substances (Tseng et al., 2014).

Lewis Acid Catalysis

Gallium(III) triflate, a Lewis acid catalyst, is utilized in various organic reactions, including Friedel-Crafts alkylation and acylation. Its water tolerance and recyclability make it suitable for sustainable synthetic processes, possibly involving fluorinated cyclohexanecarboxylic acid derivatives (Prakash et al., 2012).

Safety And Hazards

3,3-Difluorocyclohexanecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,3-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZSOJKYXYXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclohexanecarboxylic acid

CAS RN

849669-20-1
Record name 3,3-difluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 M aqueous solution of lithium hydroxide (26 mL) was added to a solution of methyl (1R,2R)-2-2-bromophenyl)-5,5-difluorocyclohexanecarboxylate (1.81 g, 5.46 mmol) in a mixture of methanol (20 mL) and THF (10 mL) with rapid stirring at room temperature for 15 hours. The reaction mixture was then diluted with water and extracted with ether prior to acidification to pH 2 with 2 M HCl followed by extraction with ethyl acetate (2×). The combined ethyl acetate extracts were washed with brine, dried (Na2SO4), and concentrated to afford (1R,2R)-2-2-bromophenyl)-5,5-difluorocyclohexanecarboxylic acid as a tan foam.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
26 mL
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reactant
Reaction Step One
Name
5,5-difluorocyclohexanecarboxylate
Quantity
1.81 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lanceron - 2010 - ueaeprints.uea.ac.uk
The aim of the project is to produce fluorinated rapamycin analogues using precursor directed biosynthesis in order to have a better understanding of the binding of rapamycin with …
Number of citations: 3 ueaeprints.uea.ac.uk
KP Melnykov, PS Nosik, BB Kurpil… - Journal of Fluorine …, 2017 - Elsevier
An approach to the preparation of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines is described. Whereas for 3,3-difluoro-substituted cycloalkanones, …
Number of citations: 16 www.sciencedirect.com

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